Melting Point Depression vs. Regioisomers Enables Identity Verification and Purity Control
The target compound exhibits a substantially lower melting point (63-64 °C) than its closest regioisomers, providing a definitive, easily measured physical property for identity verification. This contrasts with 2-bromo-4,5-dimethoxybenzaldehyde (mp 148-152 °C) and 4-bromo-3,5-dimethoxybenzaldehyde (mp 113-117 °C) . The approximately 85°C depression relative to the 2-bromo isomer is consistent with the disruption of crystal packing caused by the 3-bromo substitution pattern, and serves as a rapid orthogonal check against isomeric contamination.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 63-64 °C |
| Comparator Or Baseline | 2-Bromo-4,5-dimethoxybenzaldehyde: 148-152 °C ; 4-Bromo-3,5-dimethoxybenzaldehyde: 113-117 °C |
| Quantified Difference | 85 °C lower than 2-bromo isomer; 50 °C lower than 4-bromo isomer |
| Conditions | Literature melting points (capillary method, lit.) |
Why This Matters
A large melting point difference minimizes the risk of misidentification and allows for simple purity assessment before use in high-value synthetic sequences.
